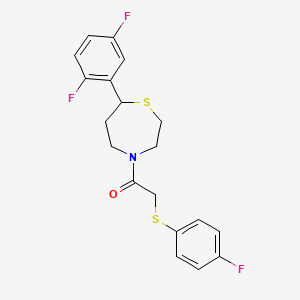

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone is a synthetic organic compound characterized by its unique thiazepane ring structure and multiple fluorine substitutions. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiazepane Ring: This step often involves the cyclization of a suitable precursor, such as a 2,5-difluorophenyl-substituted amine, with a thioether or thioester under acidic or basic conditions.

Introduction of the Ethanone Moiety: The ethanone group can be introduced via a nucleophilic substitution reaction, where a 4-fluorophenylthio group is attached to the thiazepane ring.

Final Assembly: The final compound is obtained through purification steps such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors, potentially modulating signal transduction pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

- 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-((4-chlorophenyl)thio)ethanone

- 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-((4-bromophenyl)thio)ethanone

Uniqueness: The presence of multiple fluorine atoms in 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone enhances its lipophilicity and metabolic stability, potentially leading to improved biological activity and pharmacokinetic properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

The compound 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone is a thiazepane derivative with potential biological activities that warrant detailed exploration. Thiazepanes are seven-membered heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C14H13F2N2OS

- Molecular Weight : 284.33 g/mol

- CAS Number : 2097936-26-8

The presence of fluorine atoms in both the 2,5-difluorophenyl and 4-fluorophenyl groups enhances lipophilicity and metabolic stability, which are critical for drug development.

Biological Activity Overview

Research indicates that thiazepane derivatives exhibit a range of biological activities. The specific compound under consideration has shown promise in several areas:

- Antimicrobial Activity : Studies have demonstrated that thiazepane derivatives possess significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Properties : Some thiazepanes have been investigated for their ability to induce apoptosis in cancer cells. The compound may interact with specific signaling pathways involved in cell proliferation and survival.

- Antiviral Activity : Preliminary studies suggest that thiazepane derivatives can inhibit viral replication, making them candidates for antiviral drug development.

The biological activity of the compound is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with specific receptors can lead to altered cellular responses.

- DNA Interaction : Some thiazepanes have shown the ability to bind to DNA, potentially disrupting replication in cancer cells.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Abdel-Aziz et al. (2012) | Investigated the synthesis and biological activity of arylsulphones, noting similar structural motifs to those found in thiazepanes. |

| Ghabbour et al. (2020) | Reported on the anticancer properties of structurally related compounds, suggesting potential for further exploration in thiazepanes. |

| Chantrapromma et al. (2011) | Highlighted the role of sulfur-containing heterocycles in medicinal chemistry, emphasizing their diverse biological activities. |

Comparative Analysis with Similar Compounds

The unique positioning of fluorine atoms in this compound distinguishes it from other thiazepane derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 7-(2,4-Difluorophenyl)-1,4-thiazepane | Similar thiazepane structure with different fluorine positioning | Moderate antimicrobial activity |

| 7-(3,5-Difluorophenyl)-1,4-thiazepane | Another variant with distinct properties | Antiviral studies ongoing |

Properties

IUPAC Name |

1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-(4-fluorophenyl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NOS2/c20-13-1-4-15(5-2-13)26-12-19(24)23-8-7-18(25-10-9-23)16-11-14(21)3-6-17(16)22/h1-6,11,18H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUNORXXHFTGAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CSC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.